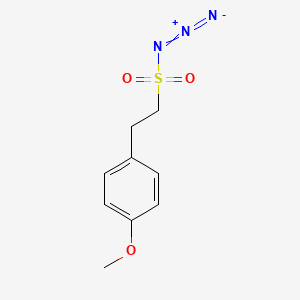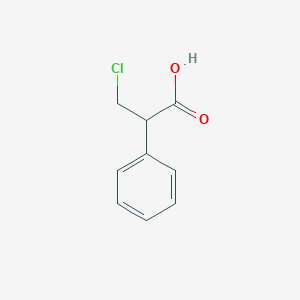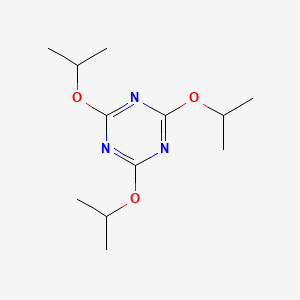
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of three propan-2-yloxy groups attached to the triazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propan-2-yloxy groups. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Base: Sodium hydroxide or potassium carbonate.
Temperature: Reflux conditions (around 110-120°C).
Time: Several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The propan-2-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazine derivatives with oxidized side chains.
Reduction: Formation of triazine derivatives with reduced side chains.
Substitution: Formation of triazine derivatives with substituted side chains.
Applications De Recherche Scientifique
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The propan-2-yloxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2,4,6-Triisopropylphenol: A phenol derivative with three isopropyl groups, used in various chemical applications.
Uniqueness
2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine is unique due to its triazine core and the presence of propan-2-yloxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
29263-11-4 |
|---|---|
Formule moléculaire |
C12H21N3O3 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2,4,6-tri(propan-2-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C12H21N3O3/c1-7(2)16-10-13-11(17-8(3)4)15-12(14-10)18-9(5)6/h7-9H,1-6H3 |
Clé InChI |
ULUTUEGYNPIWIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC(=N1)OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



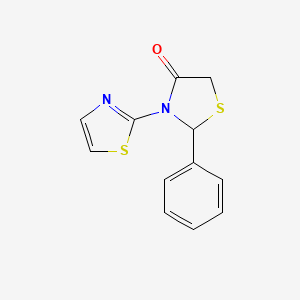
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
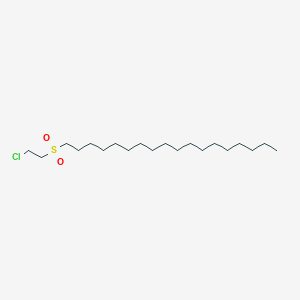
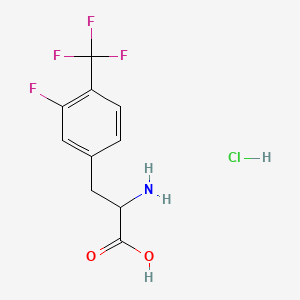
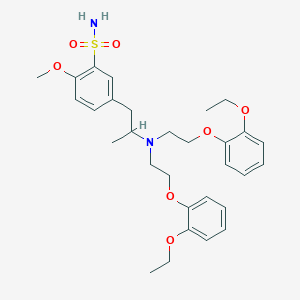
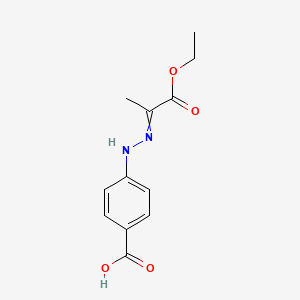

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
